Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine
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Overview
Description
Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. This compound is of interest due to its unique chemical structure, which includes a phenylpropan-2-yl group attached to a phenoxybutyl chain, linked to a piperazine ring. This structure imparts specific chemical and physical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine typically involves multiple steps:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 4-(2-phenylpropan-2-yl)phenol with 1-bromobutane under basic conditions to form 4-[4-(2-phenylpropan-2-yl)phenoxy]butane.
Piperazine Coupling: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form 1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine.
Oxalic Acid Addition: Finally, the piperazine derivative is treated with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of glycolic acid or other reduced derivatives.
Substitution: Introduction of various functional groups on the piperazine ring.
Scientific Research Applications
Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine involves its interaction with specific molecular targets. The phenylpropan-2-yl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpropan-2-one: A simpler compound with a similar phenylpropan-2-yl group but lacking the piperazine and oxalic acid moieties.
4-(2-Phenylpropan-2-yl)phenol: Contains the phenylpropan-2-yl group but lacks the piperazine and oxalic acid components.
Piperazine derivatives: Various piperazine-based compounds with different substituents.
Uniqueness
Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine is unique due to its combination of a phenylpropan-2-yl group, a phenoxybutyl chain, and a piperazine ring, all linked to oxalic acid. This unique structure imparts specific chemical and physical properties that are not found in simpler or related compounds.
Properties
IUPAC Name |
oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O.C2H2O4/c1-23(2,20-8-4-3-5-9-20)21-10-12-22(13-11-21)26-19-7-6-16-25-17-14-24-15-18-25;3-1(4)2(5)6/h3-5,8-13,24H,6-7,14-19H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPJWFBGSPXDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCCN3CCNCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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